molecular formula C42H61N13O16 B12373355 H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH

H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH

Cat. No.: B12373355
M. Wt: 1004.0 g/mol
InChI Key: FHOKYOBCKYAJIS-ZDRVBFMLSA-N
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Description

The compound H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is a peptide consisting of eight amino acids: aspartic acid, valine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH can undergo various chemical reactions, including:

    Oxidation: Involving the conversion of amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds in cysteine residues.

    Substitution: Replacement of specific amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.

    Biology: Serve as substrates for enzymes, signaling molecules, and components of larger protein complexes.

    Medicine: Investigated for therapeutic potential in treating diseases, including cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays, drug delivery systems, and as standards in analytical techniques.

Mechanism of Action

The mechanism by which peptides exert their effects involves interactions with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific mechanism depends on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

  • H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-OH
  • H-Asp-Val-Glu-Phe-Arg-His-Asp-Gly-OH
  • H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-Gly-OH

Uniqueness

H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is unique due to its specific sequence, which determines its biological activity and interactions. Variations in the sequence can lead to differences in stability, solubility, and binding affinity to molecular targets.

This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C42H61N13O16

Molecular Weight

1004.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H61N13O16/c1-20(2)33(55-34(63)23(43)15-31(59)60)40(69)50-25(10-11-30(57)58)36(65)51-26(13-21-7-4-3-5-8-21)37(66)49-24(9-6-12-47-42(44)45)35(64)52-27(14-22-17-46-19-48-22)38(67)53-28(16-32(61)62)39(68)54-29(18-56)41(70)71/h3-5,7-8,17,19-20,23-29,33,56H,6,9-16,18,43H2,1-2H3,(H,46,48)(H,49,66)(H,50,69)(H,51,65)(H,52,64)(H,53,67)(H,54,68)(H,55,63)(H,57,58)(H,59,60)(H,61,62)(H,70,71)(H4,44,45,47)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1

InChI Key

FHOKYOBCKYAJIS-ZDRVBFMLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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